3-(Benzyloxy)-2-hydroxypropanoic acid
Overview
Description
3-(Benzyloxy)-2-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a hydroxypropanoic acid backbone
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 3-(Benzyloxy)-2-hydroxypropanoic acid involves its interaction with its targets, leading to changes in their function. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can interact with biological membranes .
Result of Action
Benzylic compounds can have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and influence on gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds that can interact with this compound .
Biochemical Analysis
Cellular Effects
It’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its potential involvement in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of 3-(Benzyloxy)-2-hydroxypropanoic acid is not well-established . It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies could explore this, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-hydroxypropanoic acid typically involves the reaction of benzyl alcohol with 2-hydroxypropanoic acid under specific conditions. One common method is the esterification reaction, where benzyl alcohol reacts with 2-hydroxypropanoic acid in the presence of an acid catalyst to form the desired product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxy)-2-hydroxypropanoic acid
- 3-(Ethoxy)-2-hydroxypropanoic acid
- 3-(Phenoxy)-2-hydroxypropanoic acid
Uniqueness
3-(Benzyloxy)-2-hydroxypropanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-hydroxy-3-phenylmethoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452122 | |
Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127744-27-8 | |
Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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